molecular formula C20H18N2O3S2 B2816866 N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797958-24-7

N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2816866
CAS No.: 1797958-24-7
M. Wt: 398.5
InChI Key: MEMCGTNCWGFTOY-UHFFFAOYSA-N
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Description

N'-(1-Phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a structurally complex molecule featuring two thiophene rings, an ethanediamide bridge, and a 1-phenylethyl substituent. Its synthesis likely involves multi-step coupling reactions, analogous to methods used for similar carboxamides (e.g., acetonitrile reflux with acyl chlorides and amines) .

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13(14-5-3-2-4-6-14)22-20(25)19(24)21-11-16-7-8-17(27-16)18(23)15-9-10-26-12-15/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMCGTNCWGFTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiophene derivatives, followed by the introduction of the phenylethyl group and the ethanediamide moiety. Common reagents used in these reactions include thiophene, phenylethylamine, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiophene rings and the phenylethyl group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N’-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues
2.1.1 N-(2-Nitrophenyl)Thiophene-2-Carboxamide ()
  • Structure : Single thiophene ring linked via a carboxamide group to a nitro-substituted benzene.
  • Key Features :
    • Dihedral angles between benzene and thiophene rings: 13.53° (molecule A) and 8.50° (molecule B) .
    • Weak C–H⋯O/S interactions stabilize crystal packing, forming an S(6) graph-set motif .
  • Activity: Reported antibacterial/antifungal properties, with genotoxicity noted in thiophene carboxanilides .

Comparison :

  • The additional amide group may facilitate stronger hydrogen bonding, altering crystallization behavior compared to the single-amide analogue.
2.1.2 3-Chloro-N-Phenyl-Phthalimide ()
  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Applications: Monomer for polyimides, requiring high purity for polymer synthesis .

Comparison :

  • The phthalimide’s rigid aromatic system contrasts with the target compound’s flexible ethanediamide bridge. While both have amide-like linkages, the thiophene rings in the target compound may confer greater solubility and redox activity compared to the phthalimide’s insulating properties.
Crystallographic and Computational Tools
  • Software : Structures of analogues (e.g., ) were refined using SHELXL and visualized via WinGX/ORTEP . Hydrogen-bonding patterns were analyzed using graph-set theory ().
  • Methodological Parallels : The target compound’s structure determination would likely employ similar tools, with SHELXL handling refinement and WinGX assisting in geometry analysis .
Functional Group Impact
Compound Key Functional Groups Hydrogen-Bonding Capacity Electronic Properties
Target Compound Ethanediamide, thiophene-3-carbonyl High (two amide NH groups) Enhanced π-conjugation from thiophenes
N-(2-Nitrophenyl)thiophene-2-carboxamide Single amide, nitro group Moderate (C–H⋯O/S) Electron-withdrawing nitro group
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro group Low (no NH donors) Insulating, rigid aromatic system

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide?

  • Methodology: Multi-step organic synthesis is typically employed, involving:

  • Step 1: Coupling of 1-phenylethylamine with ethanediamide precursors under reflux in ethanol or DMF .
  • Step 2: Functionalization of the thiophene rings via Friedel-Crafts acylation using thiophene-3-carbonyl chloride under anhydrous conditions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol/water mixtures to achieve >95% purity .
    • Key Challenges: Minimizing side reactions (e.g., over-acylation of thiophene) requires precise stoichiometric control and inert atmospheres.

Q. How can the molecular structure and purity of this compound be confirmed?

  • Analytical Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., thiophene carbonyl peaks at δ 160–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₃H₂₁N₂O₃S₂: ~461.1 g/mol) .
  • X-ray Crystallography: Use SHELXL for single-crystal refinement to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case Study: Discrepancies in antimicrobial assays (e.g., MIC values varying by >50% across studies) may arise from:

  • Experimental Variables: Differences in bacterial strains, culture media, or solvent carriers (DMSO vs. saline) .
  • Data Normalization: Use internal controls (e.g., ciprofloxacin) and standardized protocols (CLSI guidelines) .
    • Resolution: Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach:

  • Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
    • Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

Critical Analysis of Evidence

  • Structural Confirmation: SHELX-based crystallography ( ) remains the gold standard but requires high-quality crystals, which may not always be feasible. Alternative methods like NOESY NMR can supplement .
  • Biological Activity: highlights thiophene derivatives’ antimicrobial potential, but extrapolation to this specific compound requires caution due to substituent variability.

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